N,N-dihydroxytetrahomomethionine
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Overview
Description
N,N-dihydroxytetrahomomethionine is an N,N-dihydroxy-alpha-amino acid having a 7-thiaoctyl substituent at the 2-position. It derives from a tetrahomomethionine. It is a conjugate acid of a N,N-dihydroxytetrahomomethioninate.
Scientific Research Applications
Methionine Metabolism in Mammals
Methionine metabolism in mammals involves the remethylation of homocysteine, with enzymes such as betaine-homocysteine methyltransferase and N5-methyltetrahydrofolate-homocysteine methyltransferase playing a significant role. This process is critical in regulating methionine levels in mammals, as observed in rat tissue studies (Finkelstein, Kyle, & Harris, 1971).
Methylation of Biogenic Amines
Methyltetrahydrofolic acid mediates N- and O-methylation of biogenic amines, which is a significant reaction in both mammalian and avian tissues. This mechanism suggests an alternative methyl donor, potentially more efficient than S-adenosylmethionine (Banerjee & Snyder, 1973).
Sulfur-Containing Amino Acids Overview
Sulfur-containing amino acids like methionine and cysteine are crucial in various biological functions. Methionine, specifically, is pivotal in initiating the synthesis of eukaryotic proteins. Its metabolism begins with activation to S-adenosylmethionine, highlighting its versatility in cellular biochemistry (Brosnan & Brosnan, 2006).
Role in Methionine Metabolism Regulation
The regulation of methionine metabolism involves complex interactions between various enzymes and pathways, as observed in the effects of nitrous oxide and dietary methionine on enzyme activities related to methionine regulation (Frontiera, Stabler, Kolhouse, & Allen, 1994).
Impact on Human Health
The dysregulation of methionine metabolism, particularly in remethylation disorders, can lead to severe health consequences. Early detection and treatment, as observed in newborn screening studies, can significantly improve outcomes in conditions like homocysteine remethylation disorders (Wong et al., 2015).
Enzymatic Activities in Brain Metabolism
Enzymatic activities involving methionine and homocysteine remethylation are essential in brain metabolism. The specific activities of these enzymes vary across different tissues and developmental stages in Rhesus monkeys, indicating their significance in neurodevelopment (Sturman, Gaull, & Niemann, 1976).
Properties
Molecular Formula |
C9H19NO4S |
---|---|
Molecular Weight |
237.32 g/mol |
IUPAC Name |
2-(dihydroxyamino)-8-methylsulfanyloctanoic acid |
InChI |
InChI=1S/C9H19NO4S/c1-15-7-5-3-2-4-6-8(9(11)12)10(13)14/h8,13-14H,2-7H2,1H3,(H,11,12) |
InChI Key |
BMIHHOYYQXWVEG-UHFFFAOYSA-N |
Canonical SMILES |
CSCCCCCCC(C(=O)O)N(O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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